2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with a phenyl group at the 2-position and a fluoro group at the 6-position. An oxy group links this core to an acetamide group, which is further substituted with a 4-methoxyphenyl group.Physical and Chemical Properties Analysis
The molecular weight of this compound is 402.425. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Scientific Research Applications
Structural Aspects and Fluorescence Applications
Quinoline derivatives have been extensively studied for their structural properties and applications in fluorescence. For example, the structural aspects of amide-containing isoquinoline derivatives have revealed their potential in forming gels and crystalline solids upon treatment with mineral acids. These compounds, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, show enhanced fluorescence emission upon forming host–guest complexes with certain hydroxybenzenes, indicating their potential in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Novel Fluorophores for Biomedical Analysis
The compound 6-methoxy-4-quinolone, a novel fluorophore derived from quinoline derivatives, demonstrates strong fluorescence across a wide pH range in aqueous media. This characteristic, along with its stability against light and heat, underscores its utility as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Antitumor Agents
Quinolin-4-one derivatives have been synthesized and evaluated for their cytotoxic activity, with several analogues showing significant inhibitory activity against various tumor cell lines. These compounds, through their interaction with cellular mechanisms, such as the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R), present a promising avenue for anticancer drug development (Chou et al., 2010).
Antimicrobial Study
Fluoroquinolone-based 4-thiazolidinones, synthesized from quinoline derivatives, have been screened for their antimicrobial activities. These studies aim at developing novel antimicrobial agents to combat resistant strains of bacteria and fungi, showcasing the potential of quinoline derivatives in addressing emerging microbial resistance (Patel & Patel, 2010).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have potential biological activity, given the presence of a quinoline core, which is a common motif in many biologically active compounds.
Properties
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-19-10-8-18(9-11-19)26-24(28)15-30-23-14-22(16-5-3-2-4-6-16)27-21-12-7-17(25)13-20(21)23/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQSIJNONQCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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